molecular formula C7H5FINO2 B15242315 4-Amino-3-fluoro-5-iodobenzoic acid

4-Amino-3-fluoro-5-iodobenzoic acid

Katalognummer: B15242315
Molekulargewicht: 281.02 g/mol
InChI-Schlüssel: PEEINMLAZKPVCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-3-fluoro-5-iodobenzoic acid is an organic compound with the molecular formula C7H5FINO2 It is a derivative of benzoic acid, where the benzene ring is substituted with amino, fluoro, and iodo groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-fluoro-5-iodobenzoic acid typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a fluorine atom is introduced into the benzene ring, followed by iodination and amination steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure cost-effectiveness and scalability. The process includes careful control of temperature, pressure, and reagent concentrations to maximize the efficiency of each step .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-3-fluoro-5-iodobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted benzoic acids .

Wissenschaftliche Forschungsanwendungen

4-Amino-3-fluoro-5-iodobenzoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Amino-3-fluoro-5-iodobenzoic acid involves its interaction with specific molecular targets. The amino, fluoro, and iodo groups can form hydrogen bonds, halogen bonds, and other interactions with biological molecules. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

  • 2-Amino-4-bromo-3-fluoro-5-iodobenzoic acid
  • 4-Amino-3-iodobenzoic acid
  • 2-Fluoro-5-iodobenzoic acid

Comparison: 4-Amino-3-fluoro-5-iodobenzoic acid is unique due to the presence of both fluorine and iodine atoms on the benzene ring, which imparts distinct chemical properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable in various synthetic and research applications .

Eigenschaften

Molekularformel

C7H5FINO2

Molekulargewicht

281.02 g/mol

IUPAC-Name

4-amino-3-fluoro-5-iodobenzoic acid

InChI

InChI=1S/C7H5FINO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12)

InChI-Schlüssel

PEEINMLAZKPVCO-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1F)N)I)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.